(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of tert-butyl carbamate as a protecting group for the nitrogen atom. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the removal of the protecting group to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates. It can also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1S,3S,4R)-2-Tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-8-5-4-7(6-9(8)15)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10+/m1/s1 |
InChI Key |
GYELYJDPQKBKFR-WEDXCCLWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)CC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2=O |
Origin of Product |
United States |
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